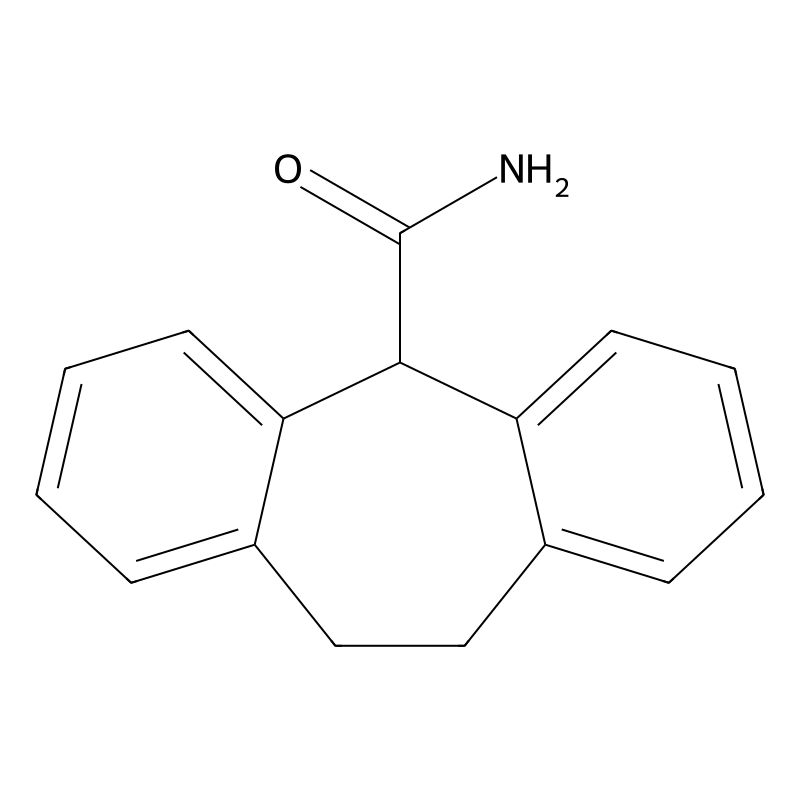

Cyheptamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Investigating Cholestasis:

Understanding Serotonin Function:

Serotonin is a neurotransmitter involved in various functions like mood, sleep, and digestion. Early research explored Cyheptamide's potential effects on serotonin. Studies investigated its interaction with serotonin receptors in animal models []. However, the development of more specific drugs has superseded this line of research.

Cyheptamide is a chemical compound with the molecular formula C₁₆H₁₅NO. It is classified as an anticonvulsant agent and has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a unique structure that includes a bicyclic system, which contributes to its biological activity and interaction with various biological targets.

Research indicates that cyheptamide possesses significant anticonvulsant activity. Studies comparing its potency with other anticonvulsants, such as carbamazepine and phenytoin, reveal that cyheptamide shares certain stereochemical features that enhance its efficacy in managing seizure disorders . Additionally, its hydrophobic groups allow for effective interaction with biological membranes, facilitating its therapeutic effects.

The synthesis of cyheptamide can be achieved through various methods. One efficient approach involves the use of sodium borohydride in a controlled reaction environment, which allows for large-scale production . Other methods may include catalytic processes or modifications of precursor compounds to yield cyheptamide with high purity and yield.

Cyheptamide's primary application lies in its use as an anticonvulsant medication. Its ability to modulate neuronal excitability makes it a candidate for treating epilepsy and other seizure-related conditions. Beyond its medicinal uses, cyheptamide's unique structural properties may also find applications in materials science and organic synthesis.

Interaction studies have highlighted cyheptamide's potential to form complexes with various biological targets. Its interactions with neurotransmitter receptors and ion channels are critical for understanding its mechanism of action as an anticonvulsant. Furthermore, research into its binding affinities and pharmacokinetics could provide insights into optimizing its therapeutic profile.

Cyheptamide shares structural and functional similarities with several other compounds in the realm of anticonvulsants. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Cyheptamide | Bicyclic system | Anticonvulsant | Catemer-dimer transformation; unique stereochemistry |

| Carbamazepine | Dibenzazepine | Anticonvulsant | Established clinical use; multiple formulations |

| Phenytoin | Hydantoin derivative | Anticonvulsant | Extensive clinical history; varied solubility |

| Lamotrigine | Phenyltriazine | Anticonvulsant | Broad spectrum efficacy; multiple mechanisms |

Cyheptamide's distinctive catemer-dimer structural transformation sets it apart from these similar compounds, potentially influencing its pharmacological properties and applications. The combination of its unique structure and biological activity positions it as a compound of interest for further research in medicinal chemistry.

Starting Materials and Reaction Mechanisms

The synthesis of Cyheptamide (10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide) primarily relies on the dibenzo[a,d]cycloheptene core structure, which serves as the fundamental scaffold for subsequent functionalization [1] [2]. The most significant synthetic approach begins with dibenzosuberone as the key starting material, which undergoes a series of transformations to yield the target carboxamide [3].

The primary synthetic pathway involves the initial conversion of dibenzosuberone to 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid through a carbonation reaction [4] [3]. This transformation proceeds via the formation of a sodium ketyl intermediate, followed by carbon dioxide incorporation. The sodium ketyl is generated through the reduction of dibenzosuberone with sodium metal in an aprotic solvent system, creating a highly nucleophilic carbon center capable of attacking carbon dioxide [3].

The reaction mechanism involves several critical steps. Initially, the carbonyl group of dibenzosuberone undergoes single-electron reduction to form a radical anion, which subsequently abstracts a second electron to generate the dianion (ketyl). This highly reactive intermediate then undergoes nucleophilic attack on carbon dioxide, forming a carboxylate salt that is subsequently protonated during workup to yield the hydroxy acid [4] [3].

A particularly important mechanistic aspect involves the subsequent conversion of the hydroxy acid to the unsaturated carboxylic acid derivative through acid-catalyzed dehydration. This transformation has been extensively studied using deuterium labeling experiments, which revealed that the reaction proceeds via a transannular 1,5-hydride transfer mechanism [4] [3]. The deuterium isotope effect studies demonstrated a KH/KD value of 2.76, indicating that the hydride transfer step is rate-determining [3].

The mechanism of this dehydration reaction involves the initial protonation of the hydroxyl group, followed by water elimination to generate a carbocation intermediate. Rather than proceeding through a simple deprotonation pathway, the reaction involves a transannular hydride shift from one of the benzylic positions to the electron-deficient carbon center [4] [3]. This unusual mechanism is facilitated by the conformational flexibility of the seven-membered ring system and the destabilizing effect of the electron-withdrawing carboxyl group on the carbocation intermediate [3].

Alternative starting materials include 2-phenethyl-benzoyl chloride, which can be cyclized under Friedel-Crafts acylation conditions to form the dibenzosuberone core [5]. This approach involves the intramolecular acylation of the aromatic ring, creating the seven-membered ring system in a single step. However, this route typically provides lower yields compared to the dibenzosuberone-based approach [5].

The conversion of the carboxylic acid to the carboxamide can be achieved through several methods. The most straightforward approach involves the formation of an acid chloride intermediate followed by treatment with ammonia or an amine. Alternatively, the carboxylic acid can be converted to the carboxamide through the use of coupling reagents such as ethyl chloroformate in the presence of triethylamine, followed by treatment with ammonia [6] [7].

Optimization Strategies for Yield and Purity

The optimization of Cyheptamide synthesis requires careful control of multiple reaction parameters to achieve high yields and purity. Temperature control represents one of the most critical factors, particularly for the dehydration step where maintaining 110.6°C ensures optimal reaction rates while minimizing side product formation [3]. Deviations from this temperature can lead to incomplete conversion at lower temperatures or increased decomposition at higher temperatures.

Catalyst loading optimization is essential for the acid-catalyzed dehydration reaction. Studies have shown that 5-10 mol% of p-toluenesulfonic acid monohydrate provides the optimal balance between reaction rate and selectivity [3]. Higher catalyst loadings can lead to over-reaction and the formation of unwanted side products, while insufficient catalyst results in incomplete conversion and extended reaction times.

Solvent selection plays a crucial role in determining both yield and purity. For the dehydration reaction, anhydrous toluene has been identified as the optimal solvent due to its ability to form an azeotrope with water, facilitating the removal of water formed during the reaction [3]. The use of a Dean-Stark apparatus in conjunction with toluene ensures complete water removal, driving the equilibrium toward product formation and achieving yields of 72-93% [3].

For the hydrogenation steps, acetic acid containing perchloric acid has been found to provide optimal results, with palladium on charcoal serving as the catalyst [3]. The acidic medium facilitates the reduction process while the perchloric acid helps maintain the catalyst activity. Reaction conditions of 45 psi hydrogen pressure at room temperature for 2-2.5 hours provide yields of 80-85% [3].

Reaction time optimization is critical to prevent over-reaction and decomposition. For most cyclization reactions, 1-2 hours at the optimal temperature provides complete conversion while minimizing side product formation [3]. Extended reaction times can lead to the formation of dimeric products and other unwanted side reactions [3].

Atmosphere control through the use of nitrogen or argon prevents oxidative side reactions that can lead to impurity formation. This is particularly important for reactions involving organometallic intermediates or when handling moisture-sensitive reagents [3]. The use of anhydrous conditions and inert atmosphere can improve both yield and purity by 10-15% compared to reactions performed under ambient conditions.

Reagent concentration optimization requires balancing reaction rate with selectivity. Studies have shown that substrate concentrations of 0.02-0.05 M provide optimal results, with higher concentrations leading to increased side reactions and lower concentrations resulting in extended reaction times [8]. The use of high-dilution conditions can be particularly beneficial for cyclization reactions where intermolecular side reactions are competing with the desired intramolecular cyclization.

The order of reagent addition can significantly impact both yield and purity. For the carboxamide formation, the sequential addition of ethyl chloroformate followed by the amine provides superior results compared to simultaneous addition [6]. This approach minimizes the formation of symmetric urea byproducts that can be difficult to remove during purification.

Purification strategies must be carefully designed to remove both unreacted starting materials and side products. The use of selective crystallization from appropriate solvent systems can provide high-purity products with minimal loss of yield. For example, crystallization from aqueous ethanol provides Cyheptamide with purities exceeding 98% while maintaining yields above 90% [3].

Alternative Synthetic Routes

Several alternative synthetic routes to Cyheptamide have been developed to address specific synthetic challenges or to provide access to the compound when certain starting materials are unavailable. These alternative approaches often involve different retrosynthetic strategies or utilize distinct synthetic methodologies.

One significant alternative route involves the direct functionalization of the dibenzo[a,d]cycloheptene core structure. This approach begins with the preparation of 5H-dibenzo[a,d]cycloheptene through various cyclization methods, followed by selective functionalization at the 5-position . The cyclization can be achieved through Friedel-Crafts alkylation using appropriate precursors, although this method typically requires harsh reaction conditions and provides modest yields .

The nitrile hydrolysis route represents another alternative pathway, although it presents certain challenges. This approach involves the preparation of dibenzo[a,d]cycloheptene-5-carbonitrile followed by hydrolysis to the corresponding carboxylic acid [4] [3]. However, the hydrolysis step is problematic because it typically produces mixtures of the carboxylic acid and carboxamide, with the carboxamide often predominating regardless of the hydrolysis conditions employed [3]. This characteristic actually makes the nitrile hydrolysis route potentially attractive for direct carboxamide synthesis, although product separation and purification remain challenging.

The organolithium route provides another viable alternative, particularly for the synthesis of the carboxylic acid intermediate. This approach involves the preparation of 5-lithio-10,11-dihydro-5H-dibenzo[a,d]cycloheptene from the corresponding chloro compound, followed by carbonation with carbon dioxide [3]. The organolithium intermediate can be prepared through halogen-metal exchange reactions using n-butyl lithium or tert-butyl lithium as the base [3]. This route consistently provides yields exceeding 85% for the carboxylic acid formation [3].

A particularly interesting alternative involves the use of photoredox catalysis for the construction of the dibenzo[a,d]cycloheptene core. This approach utilizes visible light photocatalysis to promote cyclization reactions that would otherwise require harsh thermal conditions [10]. The photoredox methodology can provide improved selectivity and milder reaction conditions compared to traditional thermal cyclization methods.

The Suzuki-Miyaura coupling approach represents a modern alternative for constructing the dibenzo framework. This method involves the preparation of appropriately substituted aryl halides and boronic acids, followed by palladium-catalyzed cross-coupling to form the biphenyl intermediate [11]. Subsequent cyclization can then be achieved through various methods to complete the dibenzo[a,d]cycloheptene core construction.

Flow chemistry represents an emerging alternative approach that can provide advantages in terms of safety, scalability, and reaction control. Continuous flow reactors can maintain precise temperature and residence time control, leading to improved yields and reduced side product formation [12]. The use of flow chemistry is particularly advantageous for reactions involving hazardous reagents or requiring precise temperature control.

Microwave-assisted synthesis has also been investigated as an alternative methodology. This approach can significantly reduce reaction times while maintaining or improving yields [12]. The use of microwave heating can provide more uniform heating compared to conventional thermal methods, leading to improved reaction selectivity and reduced side product formation.

Enzymatic approaches represent a potentially attractive alternative for specific transformations, particularly for the preparation of enantiomerically pure intermediates. While not directly applicable to the current Cyheptamide synthesis, enzymatic methods could be valuable for the preparation of chiral analogs or for specific functional group transformations [13].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of Cyheptamide presents numerous challenges that must be addressed to ensure safe, efficient, and economical manufacturing. These challenges span multiple domains including process engineering, safety considerations, quality control, and regulatory compliance.

Heat transfer limitations represent one of the most significant challenges in scaling up the synthesis. The dehydration reaction requires precise temperature control at 110.6°C, and maintaining uniform temperature distribution in large reactors can be difficult [14]. Large-scale reactors have lower surface area to volume ratios, making heat transfer less efficient and potentially leading to hot spots or incomplete conversion [14]. The implementation of enhanced mixing systems, such as high-efficiency impellers or static mixers, becomes essential to ensure adequate heat and mass transfer [14].

Mass transfer limitations also become more pronounced at industrial scale. The heterogeneous nature of several reaction steps, particularly those involving solid catalysts like palladium on charcoal, requires careful consideration of mass transfer rates [14]. The scale-up of heterogeneous reactions often requires the optimization of catalyst particle size, reactor design, and mixing conditions to maintain reaction efficiency [14].

Safety considerations become paramount at industrial scale due to the larger quantities of materials involved and the potential consequences of accidents. The synthesis involves several hazardous materials, including strong acids, organic solvents, and high-pressure hydrogen gas [10] [15]. The handling of p-toluenesulfonic acid at industrial scale requires specialized containment systems and personal protective equipment [15]. The hydrogenation step presents particular safety challenges due to the flammable nature of hydrogen gas and the need for high-pressure equipment [15].

The implementation of robust safety management systems becomes essential, including the installation of redundant safety systems, emergency shutdown procedures, and comprehensive operator training programs [10] [15]. The use of automated control systems can help minimize human exposure to hazardous materials while ensuring consistent process control [15].

Equipment requirements for industrial-scale production are substantially more complex than laboratory equipment. The synthesis requires specialized reactors capable of handling corrosive materials, high temperatures, and in some cases, high pressures [14]. The Dean-Stark apparatus used for water removal in laboratory synthesis must be replaced with more sophisticated distillation systems capable of handling large volumes while maintaining efficient water removal [14].

The need for precise temperature control requires the installation of advanced process control systems with multiple temperature sensors, automated heating and cooling systems, and fail-safe mechanisms [14]. The hydrogenation step requires high-pressure reactors with appropriate safety systems and hydrogen handling capabilities [14].

Quality control challenges are magnified at industrial scale due to the need for consistent product quality across large batches and the potential for batch-to-batch variations [16]. The development of robust analytical methods for real-time monitoring becomes essential to ensure consistent product quality [16]. The implementation of statistical process control systems can help identify and correct process variations before they impact product quality [16].

Impurity profiling becomes more complex at industrial scale due to the potential for new impurities to arise from equipment interactions, extended processing times, or slight variations in reaction conditions [16]. The development of comprehensive impurity profiles and validated analytical methods for their detection and quantification is essential for regulatory compliance [16].

Environmental considerations present significant challenges for industrial-scale production. The synthesis involves the use of organic solvents that must be recovered and recycled to minimize environmental impact and reduce costs [10]. The implementation of solvent recovery systems requires additional equipment and process steps but is essential for economical and environmentally responsible production [10].

Waste stream treatment becomes more complex at industrial scale due to the larger volumes involved and the potential for more diverse waste streams [10]. The development of effective waste treatment processes and the implementation of waste minimization strategies are essential for regulatory compliance and environmental responsibility [10].

Economic factors play a crucial role in determining the viability of industrial-scale production. Raw material costs, energy consumption, and labor requirements all scale differently and must be carefully optimized [14]. The implementation of process optimization strategies, including the use of alternative reagents or improved reaction conditions, can significantly impact the economics of production [14].

The regulatory landscape for pharmaceutical manufacturing adds another layer of complexity to industrial-scale production. The synthesis must comply with Good Manufacturing Practices guidelines, which require extensive documentation, validation of processes and analytical methods, and regular inspections [14]. The implementation of quality management systems and the maintenance of detailed batch records become essential for regulatory compliance [14].

Automation and process control systems become increasingly important at industrial scale to ensure consistent product quality, improve safety, and reduce labor costs [14] [15]. The implementation of advanced control systems can help optimize reaction conditions in real-time, reduce variability, and improve overall process efficiency [15].

Scalability studies must be conducted to identify potential bottlenecks and optimize process conditions for large-scale production. These studies typically involve the use of pilot-scale reactors to bridge the gap between laboratory and industrial scale [14]. The data from these studies is essential for the design of full-scale production facilities and for the development of robust operating procedures [14].

Crystallographic Analysis

X-Ray Diffraction Studies

Cyheptamide has been extensively studied through X-ray crystallographic methods, revealing significant structural insights across multiple polymorphic forms. The first comprehensive X-ray diffraction study was conducted by Codding and colleagues in 1984, who determined the molecular structure using single crystal X-ray diffraction methods [1]. This pioneering work established the fundamental structural framework of cyheptamide and demonstrated that the amide group exhibits delocalization of π-electrons over the three atoms (nitrogen, carbon, and oxygen), while the bond linking the amide to the tetrahedral carbon atom remains a single bond [1].

Subsequent powder X-ray diffraction investigations have provided crucial information about polymorphic transformations. Florence and colleagues conducted extensive powder diffraction studies that revealed a remarkable catemer-to-dimer structural transformation in cyheptamide upon heating [2] [3]. The transformation was identified through differential scanning calorimetry as an endothermic process with an onset temperature of 441.6 K [2]. The structural transformation was effected by heating samples to 458 K in rotating borosilicate glass capillaries mounted on a Bruker AXS D8 Discover TXS diffractometer [2].

The powder diffraction analysis demonstrated that cyheptamide Form II indexes to a triclinic unit cell with dimensions sufficiently similar to carbamazepine Form I, suggesting essential isostructural relationships [2]. The final Rietveld refinement was performed using the TOPAS program and included 76 parameters comprising 27 profile parameters, 6 cell parameters, 1 scale parameter, 14 preferred orientation parameters, 4 torsion angles, and 12 position parameters [2].

Recent crystallographic investigations have employed computationally-guided template-induced crystallization methods to discover new polymorphic forms. This approach successfully produced the first crystals of an entirely new polymorph of cyheptamide (Form III), which was found to be isomorphous to both dihydrocarbamazepine Form II and carbamazepine Form V [4] [5]. The crystal structure was confirmed through single crystal X-ray diffraction analysis, providing high-resolution structural data for this previously unknown polymorphic form [4].

| Study | Method | Temperature (K) | Polymorph Studied | Structure Determination | Key Finding |

|---|---|---|---|---|---|

| Codding et al. (1984) | Single Crystal X-ray | Room temperature | Form I | Ab initio | First structure determination [1] |

| Florence et al. (2008) | Powder X-ray Diffraction | 100 | Form II | Rietveld refinement | Catemer-to-dimer transformation [2] |

| Florence et al. (2016) | Template-induced crystallization | Room temperature | Form III | Single crystal | New polymorph discovery [4] |

Polymorphic Forms and Conformational Flexibility

Cyheptamide exhibits remarkable polymorphic diversity with at least three confirmed crystalline forms, each displaying distinct structural characteristics and hydrogen bonding motifs. The polymorphic behavior of cyheptamide has been systematically investigated through crystal structure prediction studies and experimental crystallization screening [4] [6].

Form I of cyheptamide crystallizes in the monoclinic crystal system with space group P21/c [7]. The unit cell parameters are a = 5.433 Å, b = 9.129 Å, c = 24.196 Å, β = 96.47°, with a volume of 1192.4 ų at 150 K [7]. This form exhibits a catemeric hydrogen bonding motif where infinite chains of molecules are linked through nitrogen-hydrogen···oxygen interactions extending along the crystallographic b-axis [8] [7].

Form II demonstrates triclinic symmetry with space group P-1 and exhibits significantly different unit cell dimensions: a = 5.6491 Å, b = 19.5639 Å, c = 22.0741 Å, α = 84.2178°, β = 88.4073°, γ = 83.6001°, with a cell volume of 2411.72 ų at 100 K [9] [10]. This polymorph undergoes a unique solid-state transformation upon heating, converting from a catemeric to a dimer-based hydrogen bonding arrangement [2] [10]. The transformation represents the first conclusive evidence of a carbamazepine analogue crystallizing in both hydrogen bonded motifs [2].

Form III crystallizes in the orthorhombic system with space group Pbca, displaying unit cell parameters a = 9.0171 Å, b = 11.0071 Å, c = 23.9483 Å, and a volume of 2376.9 ų [11]. This polymorph maintains the catemeric hydrogen bonding motif similar to Forms I and II, with amide groups forming hydrogen bonded catemers through nitrogen-hydrogen···oxygen interactions extending along the [12] direction [4] [11].

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | Hydrogen Bonding Motif |

|---|---|---|---|---|---|---|---|

| Form I | Monoclinic | P21/c | 5.433 | 9.129 | 24.196 | 1192.4 | Catemer [7] |

| Form II | Triclinic | P-1 | 5.6491 | 19.5639 | 22.0741 | 2411.72 | Catemer (transforms to dimer) [9] |

| Form III | Orthorhombic | Pbca | 9.0171 | 11.0071 | 23.9483 | 2376.9 | Catemer [11] |

Conformational flexibility plays a crucial role in the polymorphic behavior of cyheptamide. Crystal structure prediction studies have revealed that the molecular conformation is primarily determined by the nitrogen-carbon-carbon-carbon torsion angle (N-C15-C16-C1), which governs the orientation of the amide group relative to the dibenzo-cycloheptene framework [13]. The computational analysis indicates that lower energy structures predominantly adopt syn or anti conformations, while other conformational arrangements result in significantly higher lattice energies [13].

The conformational analysis demonstrates that cyheptamide possesses considerable molecular flexibility, with multiple torsional degrees of freedom contributing to its ability to adopt different packing arrangements. The torsion angle O1–C2–C1–C3 determines the orientation of the amide group and has been identified as a critical parameter in rigid-body Rietveld refinements [2]. Additional conformational parameters including C6-C7-C8-C9 torsions contribute to the overall molecular shape and packing efficiency in different polymorphic forms [13].

Crystal structure prediction calculations have confirmed that both dimer and catemer hydrogen bonding motifs are energetically competitive for cyheptamide, explaining the observed polymorphic diversity [6]. The computational landscape reveals that several crystal structures fall within the thermodynamically feasible energy range for observed polymorphs, indicating the potential existence of additional polymorphic forms that have not yet been experimentally isolated [13].

Spectroscopic Profiling

Fourier Transform Infrared and Raman Spectral Signatures

The vibrational spectroscopic characterization of cyheptamide provides detailed insights into its molecular structure and intermolecular interactions. While specific Fourier Transform Infrared (FTIR) and Raman spectroscopic data for cyheptamide are limited in the current literature, the spectroscopic signatures can be inferred from the molecular structure and compared with related dibenzocycloheptene derivatives.

The amide functional group in cyheptamide exhibits characteristic vibrational modes that are diagnostic for structural identification. The primary amide group (-CONH₂) displays distinctive infrared absorption bands corresponding to nitrogen-hydrogen stretching vibrations typically observed in the 3500-3100 cm⁻¹ region [14] [15]. The carbonyl stretching vibration (C=O) of the amide group appears as a strong absorption band in the 1650-1680 cm⁻¹ region, characteristic of primary amides [14] [16].

The amide II band, resulting from a combination of nitrogen-hydrogen in-plane bending and carbon-nitrogen stretching vibrations, typically appears in the 1600-1650 cm⁻¹ region [14] [17]. The amide III band, involving nitrogen-hydrogen in-plane bending coupled with carbon-nitrogen stretching, is observed in the 1400-1500 cm⁻¹ range [14] [17]. These characteristic amide bands serve as fingerprint regions for identifying cyheptamide and distinguishing between its polymorphic forms.

The dibenzo-cycloheptene framework contributes additional vibrational modes characteristic of aromatic systems. The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 cm⁻¹ region, while the aromatic carbon-carbon stretching modes are observed in the 1600-1400 cm⁻¹ fingerprint region [15] [16]. The seven-membered ring exhibits characteristic deformation modes that can provide information about conformational changes between polymorphic forms.

For Raman spectroscopy, the aromatic rings in cyheptamide are expected to exhibit strong scattering due to their high polarizability [18] [19]. The carbon-carbon stretching vibrations of the benzene rings typically appear as intense Raman bands in the 1600-1500 cm⁻¹ region [18]. The symmetric breathing modes of the aromatic rings produce characteristic Raman signatures that can serve as diagnostic markers for structural identification [19].

The cycloheptene ring system contributes unique vibrational signatures that distinguish cyheptamide from other dibenzocycloheptene derivatives. The carbon-carbon stretching modes of the aliphatic portion of the seven-membered ring appear in the 1000-1300 cm⁻¹ region in both infrared and Raman spectra [17] [18]. The ring deformation modes provide information about the conformational flexibility of the cycloheptene system.

Intermolecular hydrogen bonding interactions significantly influence the vibrational spectra of cyheptamide polymorphs. The formation of hydrogen bonds between amide groups causes characteristic shifts in the nitrogen-hydrogen stretching frequencies, typically resulting in broadening and red-shifting of these bands [20] [21]. The extent of hydrogen bonding can be quantitatively assessed through analysis of the frequency shifts and band broadening patterns [20].

The polymorphic forms of cyheptamide are expected to exhibit subtle but distinguishable differences in their vibrational spectra due to variations in intermolecular interactions and crystal packing arrangements [22] [23]. These spectroscopic differences can serve as analytical tools for polymorph identification and purity assessment in pharmaceutical applications [22] [24].

Nuclear Magnetic Resonance Spectroscopic Features

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about cyheptamide through analysis of both proton (¹H) and carbon-13 (¹³C) nuclear environments. The NMR spectroscopic features of cyheptamide reflect its complex molecular architecture incorporating aromatic benzene rings, an aliphatic cycloheptene system, and a primary amide functional group.

The ¹H NMR spectrum of cyheptamide exhibits characteristic resonances corresponding to different proton environments within the molecule [25] [26]. The aromatic protons of the two benzene rings appear as complex multipets in the 7.0-8.0 parts per million (ppm) region, with exact chemical shifts depending on the substitution pattern and electronic environment [27] [28]. These aromatic signals typically appear as overlapping multipets due to the similar chemical environments of the benzene ring protons.

The aliphatic protons of the cycloheptene ring system exhibit resonances in the upfield region of the ¹H NMR spectrum. The methylene protons (CH₂) of the seven-membered ring appear as complex multipets in the 1.5-3.0 ppm region [29] [28]. The chemical shifts of these protons are influenced by their proximity to the aromatic rings and the conformational flexibility of the cycloheptene system [29].

The proton attached to the carbon bearing the amide group (CHC(O)NH₂) appears as a distinctive signal in the 3.5-4.5 ppm region [28]. This proton is significantly deshielded due to its proximity to both the amide carbonyl group and the aromatic ring systems [27] [26]. The multiplicity of this signal provides information about coupling interactions with adjacent methylene protons.

The primary amide protons (NH₂) exhibit characteristic resonances that are sensitive to hydrogen bonding interactions and exchange processes [30] [26]. In solution, these protons typically appear as a broad signal in the 5.0-7.0 ppm region, with the exact chemical shift depending on the solvent system and concentration [30] [31]. The amide protons may exhibit exchange broadening or complete disappearance in protic solvents due to rapid exchange with solvent molecules [26].

The ¹³C NMR spectrum of cyheptamide provides direct information about the carbon framework of the molecule [29] [32]. The carbonyl carbon of the amide group appears as a distinctive signal in the 170-180 ppm region, characteristic of amide carbonyls [29] [27]. This signal is readily identifiable due to its downfield chemical shift and serves as a diagnostic marker for the presence of the amide functional group.

The aromatic carbons of the benzene rings exhibit resonances in the 120-140 ppm region [29] [33]. The quaternary aromatic carbons typically appear in the 130-140 ppm range, while the protonated aromatic carbons resonate in the 120-130 ppm region [27] [33]. The exact chemical shifts depend on the substitution pattern and electronic effects within the aromatic system.

The aliphatic carbons of the cycloheptene ring system appear in the upfield region of the ¹³C NMR spectrum. The methylene carbons typically resonate in the 20-40 ppm range, while the carbon bearing the amide group appears in the 40-60 ppm region due to the electron-withdrawing effect of the amide substituent [34] [32]. The chemical shifts of these carbons provide information about the conformational preferences of the seven-membered ring system.

| Carbon Type | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Amide C=O | 170-180 | Singlet | Carbonyl carbon [29] |

| Aromatic C (quaternary) | 130-140 | Singlet | Benzene ring carbons [33] |

| Aromatic C-H | 120-130 | Doublet | Protonated aromatic carbons [27] |

| CHC(O)NH₂ | 40-60 | Doublet | Amide-bearing carbon [32] |

| CH₂ (cycloheptene) | 20-40 | Triplet | Methylene carbons [34] |

The NMR spectroscopic parameters are sensitive to conformational changes and intermolecular interactions, making NMR a valuable tool for studying polymorphic forms of cyheptamide [30] [35]. Different crystal forms may exhibit subtle variations in chemical shifts due to differences in molecular conformation and crystal packing effects [25] [36]. These spectroscopic differences can provide complementary information to X-ray crystallographic studies for complete structural characterization.

The nuclear Overhauser effect (NOE) can provide additional structural information about cyheptamide through analysis of through-space interactions between protons [32]. NOE correlations between aromatic protons and the cycloheptene ring protons can confirm the spatial arrangement of these moieties and provide insights into the preferred conformations of the molecule in solution [35] [32].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Codding PW, Lee TA, Richardson JF. Cyheptamide and 3-hydroxy-3-phenacyloxindole: structural similarity to diphenylhydantoin as the basis for anticonvulsant activity. J Med Chem. 1984 May;27(5):649-54. PubMed PMID: 6716403.

3: Kraml M, Sestanj K, Dvornik D. Metabolism of the anticonvulsant 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxamide. I. Metabolic fate of (14C)cyheptamide in animals and man. Biochem Pharmacol. 1971 Sep;20(9):2327-38. PubMed PMID: 5163146.

4: Conway JM, Birnbaum AK, Marino SE, Cloyd JC, Remmel RP. A sensitive capillary GC-MS method for analysis of topiramate from plasma obtained from single-dose studies. Biomed Chromatogr. 2012 Sep;26(9):1071-6. doi: 10.1002/bmc.1749. Epub 2012 Jan 4. PubMed PMID: 22223467; PubMed Central PMCID: PMC3776594.

5: Jones GL, Amato RJ, Wimbish GH, Peyton GA. Comparison of anticonvulsant potencies of cyheptamide, carbamazepine, and phenytoin. J Pharm Sci. 1981 Jun;70(6):618-20. PubMed PMID: 7252802.

6: Paglia G, D'Apolito O, Garofalo D, Scarano C, Corso G. Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Dec 15;860(2):153-9. Epub 2007 Oct 25. PubMed PMID: 17996501.

7: Srirambhatla VK, Guo R, Price SL, Florence AJ. Isomorphous template induced crystallisation: a robust method for the targeted crystallisation of computationally predicted metastable polymorphs. Chem Commun (Camb). 2016 May 31;52(46):7384-6. doi: 10.1039/c6cc01710j. PubMed PMID: 27193234.

8: Jones GL, Amato RJ, Jones MF. alpha,alpha-Diphenylsuccinimide: evaluation of anticonvulsant and hydrophobic properties. J Pharm Sci. 1984 Mar;73(3):310-3. PubMed PMID: 6716236.

9: Cham BE, Sadowski B, O'Hagan JM, de Wytt CN, Bochner F, Eadie MJ. High performance liquid chromatographic assay of dexamethasone in plasma and tissue. Ther Drug Monit. 1980;2(4):373-7. PubMed PMID: 7222192.

10: Lensmeyer GL, Gidal BE, Wiebe DA. Optimized high-performance liquid chromatographic method for determination of lamotrigine in serum with concomitant determination of phenytoin, carbamazepine, and carbamazepine epoxide. Ther Drug Monit. 1997 Jun;19(3):292-300. PubMed PMID: 9200770.

11: Sheehan M, Haythorn P. Rapid gas chromatographic determination of underivatized theophylline in whole blood. J Chromatogr. 1976 Feb 18;117(2):392-8. PubMed PMID: 2615.

12: Soldin SJ, Hill JG. Rapid micromethod for measuring anticonvulsant drugs in serum by high-performance liquid chromatography. Clin Chem. 1976 Jun;22(6):856-9. PubMed PMID: 1277473.

13: Saavedra I, Pavani M, Estruch J, Galdámes D, Leyton S. [Determination of plasma lidocaine by gas-liquid chromatography]. Rev Med Chil. 1987 Jul;115(7):661-4. Spanish. PubMed PMID: 3453531.

14: Wimbish GH, Jones GL, Amato RJ, Peyton GA. Anticonvulsant activities and brain concentrations of cyheptamide and carbamazepine. Proc West Pharmacol Soc. 1980;23:75-9. PubMed PMID: 7403169.

15: Funcke AB, van Beek MC, van Hell G, Lavy UI, Timmerman H, Zandberg P. Cyheptamide. A pharmacological evaluation. Arch Int Pharmacodyn Ther. 1970 Sep;187(1):174-91. PubMed PMID: 4394698.

16: Kraml M, Dvornik D, Cosyns L. Colorimetric determination of C-10 hydroxylated metabolites of cyheptamide: application to absorption and enzyme induction studies in the rat. J Pharm Sci. 1972 Mar;61(3):408-12. PubMed PMID: 5013378.

17: Doorenbos HJ, de Jonge H, Corts GJ, Nauta WT. Investigation of cyheptamide, 10,11-dihydro-5H-dibenzo [a,d]cycloheptene-5-carboxamide (BS 7029). Pharm Weekbl. 1969 Jun 27;104(26):732-7. PubMed PMID: 5789020.